molecular formula C11H15N3O4 B12996972 1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid

1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B12996972
M. Wt: 253.25 g/mol
InChI Key: ITFZOYCFKHCQSE-UHFFFAOYSA-N
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Description

1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring fused with a pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidine and pyrimidine rings provides a unique scaffold that can be exploited for various biological activities.

Preparation Methods

The synthesis of 1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective transformations. Major products formed from these reactions depend on the specific reagents and conditions employed, often resulting in derivatives with modified biological activities.

Scientific Research Applications

1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases where pyrrolidine and pyrimidine derivatives have shown efficacy.

    Industry: The compound’s versatility makes it useful in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of 1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring often contributes to the compound’s binding affinity, while the pyrimidine moiety can enhance selectivity towards certain targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, receptor modulation, or interference with cellular signaling processes .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid stands out due to its unique combination of pyrrolidine and pyrimidine rings. Similar compounds include:

The uniqueness of this compound lies in its ability to combine the advantageous properties of both pyrrolidine and pyrimidine rings, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

1-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O4/c1-18-6-8-4-9(15)13-11(12-8)14-3-2-7(5-14)10(16)17/h4,7H,2-3,5-6H2,1H3,(H,16,17)(H,12,13,15)

InChI Key

ITFZOYCFKHCQSE-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC(=N1)N2CCC(C2)C(=O)O

Origin of Product

United States

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